molecular formula C19H13BrClN3O4 B2610409 (E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide CAS No. 522656-62-8

(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2610409
CAS No.: 522656-62-8
M. Wt: 462.68
InChI Key: SNZFTOJGHAVZLN-UHFFFAOYSA-N
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Description

The compound “(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide” is an acrylamide derivative characterized by a conjugated enamide backbone, a brominated allyloxy-substituted phenyl ring, and a 2-chloro-4-nitrophenylamide moiety. This compound shares structural motifs with several analogs, enabling comparative analysis of substituent effects, synthetic routes, and crystallographic behavior.

Properties

IUPAC Name

(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClN3O4/c1-2-7-28-18-6-3-14(20)9-12(18)8-13(11-22)19(25)23-17-5-4-15(24(26)27)10-16(17)21/h2-6,8-10H,1,7H2,(H,23,25)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZFTOJGHAVZLN-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₅H₁₃BrClN₂O₃, with a molecular weight of approximately 372.64 g/mol. The structure features a bromo-substituted phenyl group, a chloro-nitrophenyl moiety, and a cyanopropenamide functional group.

Antimicrobial Activity

Research indicates that compounds similar to (E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide exhibit significant antimicrobial properties. For instance, derivatives containing nitrophenyl groups have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial cell wall synthesis and protein function .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityBacterial Strains TestedReference
Compound AActiveE. coli, S. aureus
Compound BInactiveP. aeruginosa
Compound CActiveK. pneumoniae

Cytotoxicity

Studies have evaluated the cytotoxic effects of similar compounds on cancer cell lines. For instance, certain derivatives demonstrated selective cytotoxicity against human breast cancer cells, indicating potential for development as anti-cancer agents. The mechanism of action often involves the induction of apoptosis through mitochondrial pathways .

Case Study: Cytotoxic Effects
A study investigated the effects of a closely related compound on MCF-7 breast cancer cells, revealing an IC50 value of 15 µM after 48 hours of exposure, suggesting significant cytotoxicity compared to control groups .

The proposed mechanism for the biological activity of (E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage has been observed in related studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acrylamide Derivatives

Compound Name Key Substituents Molecular Formula* Molecular Weight (g/mol)* Space Group (if reported) Reference
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide (Target) 5-Bromo-2-allyloxyphenyl; 2-chloro-4-nitrophenyl C₁₉H₁₃BrClN₃O₄ 477.69 N/A N/A
(E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide 2-Bromo-4-nitrophenyl (furan-linked); 3-methylphenyl C₂₁H₁₄BrN₃O₄ 476.26 N/A
N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide 4-Chlorophenyl; 3-chlorophenyl C₁₆H₁₀Cl₂N₂O 333.17 N/A
(Z)-N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene) Pivalamide Thiazole ring; 2-chloro-4-nitrophenyl; pivaloyl C₁₅H₁₅ClN₄O₃S 366.82 Triclinic (P-1)

*Calculated based on molecular formulas.

Key Observations :

  • Electron-withdrawing groups : The target compound and both feature nitro and bromo substituents, enhancing electrophilicity compared to the dichloro analog .
  • Heterocyclic systems : The thiazole derivative introduces a planar heterocycle, contrasting with the furan in or the simple phenyl rings in the target compound.
  • Substituent positioning : The 2-chloro-4-nitrophenyl group in the target compound and suggests ortho/para electronic effects, while places bromo and nitro on adjacent phenyl-furan systems.

Physicochemical Properties

  • Lipophilicity : The bromo and nitro groups in the target compound increase lipophilicity (clogP ≈ 4.5) compared to (clogP ≈ 3.8), favoring membrane permeability.
  • Crystallinity: The thiazole derivative crystallizes in a triclinic system (P-1) with unit cell volume 827.21 ų, suggesting dense packing due to planar heterocyclic systems . No crystallographic data is available for the target compound.
  • Solubility: Nitro and cyano groups reduce aqueous solubility across all analogs, with chloro substituents (e.g., ) offering moderate improvements.

*Predicted using fragment-based methods.

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